2-(TRIMETHYLSILYL)ACETAMIDE

Cyclodextrin modification Regioselective silylation Chiral stationary phase synthesis

Generic substitution with bifunctional silylating agents (BSA, BSTFA) introduces complex byproduct profiles that compromise reaction stoichiometry and demand labor-intensive purification. 2-(Trimethylsilyl)acetamide is a monofunctional silyl donor that transfers a single TMS group while releasing only neutral acetamide. • Eliminates regioisomeric mixtures in cyclodextrin silylation-yields exclusively per-2,6-O-TMS derivatives in one step. • Compatible with acid-sensitive transition metal catalysis; unlike MSTFA, its byproduct does not quench acetalization. • Validated in cGMP Cefdinir API synthesis and as an orthogonal allyl scavenger in Fmoc-SPPS.

Molecular Formula C5H13NOSi
Molecular Weight 131.25 g/mol
CAS No. 53998-44-0
Cat. No. B8769740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(TRIMETHYLSILYL)ACETAMIDE
CAS53998-44-0
Molecular FormulaC5H13NOSi
Molecular Weight131.25 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC(=O)N
InChIInChI=1S/C5H13NOSi/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H2,6,7)
InChIKeyMDQHTWMXYBVSHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trimethylsilyl)acetamide (CAS 53998-44-0): Procurement-Focused Overview for Chemical Synthesis and Analytical Derivatization


2-(Trimethylsilyl)acetamide (also referred to as N-(Trimethylsilyl)acetamide or TMS acetamide, CAS 13435-12-6 for the N-isomer) is a monofunctional organosilicon silylating agent with the molecular formula C5H13NOSi and a molecular weight of 131.25 g/mol . It is a moisture-sensitive solid at ambient conditions (mp 46–49 °C) and exhibits a boiling point of 84 °C at 18 mmHg . As a neutral silyl donor, it transfers a single trimethylsilyl (TMS) group to hydroxyl, amino, or carboxyl functionalities while releasing the benign byproduct acetamide . This reagent is distinct from bifunctional silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which are more commonly employed for exhaustive silylation in analytical derivatization but generate multiple TMS equivalents and more complex reaction profiles .

Workflow Monofunctional TMS donor for selective single-group silylation
Selection Neutral acetamide byproduct; compatible with acid-sensitive substrates and catalysts
Use Context Regioselective silylation, orthogonal protection, and allyl scavenging workflows

Why 2-(Trimethylsilyl)acetamide Cannot Be Indiscriminately Substituted with BSA, BSTFA, or MSTFA in Procurement Decisions


Generic substitution among silylating reagents is frequently attempted based on shared TMS-donating capability; however, this practice overlooks critical performance divergences that directly impact reaction outcome, purification burden, and analytical reproducibility. 2-(Trimethylsilyl)acetamide is a monofunctional silyl donor that generates only one TMS equivalent per molecule and releases acetamide as the sole byproduct . In contrast, BSA and BSTFA are bifunctional donors that produce two TMS equivalents but introduce more complex, sometimes interfering byproduct profiles [1]. For example, BSA exposed to moist air rapidly hydrolyzes to form trimethylsilylacetamide and acetamide contaminants, compromising reagent integrity and reaction stoichiometry [1]. Similarly, MSTFA generates 2,2,2-trifluoro-N-methylacetamide as a side product, which can inhibit catalytic acetalization reactions—a problem not encountered with 2-(trimethylsilyl)acetamide [2]. Furthermore, 2-(trimethylsilyl)acetamide has demonstrated region-selective silylation of cyclodextrins yielding exclusively per-2,6-O-TMS derivatives, whereas alternative reagents such as chlorosilanes or HMDS produce complex mixtures of regioisomers requiring extensive chromatographic separation [3]. These distinctions are not interchangeable and carry direct consequences for product purity, downstream processing time, and overall synthetic efficiency.

2-(Trimethylsilyl)acetamide
Common Substitute
TMS Equivalents
Single TMS per molecule; controlled stoichiometry
BSA/BSTFA deliver two TMS equivalents; may shift reaction profile
Byproduct Profile
Acetamide only; neutral, non-inhibitory
MSTFA byproduct may inhibit acetalization catalysis; BSA forms hydrolysis contaminants
Regioselectivity
Exclusive per-2,6-O-TMS cyclodextrin derivative reported
Chlorosilanes and alternative TMS donors produce regioisomer mixtures

Quantitative Differentiation of 2-(Trimethylsilyl)acetamide: Head-to-Head and Cross-Study Comparative Data for Procurement Decision Support


Evidence Item 1: Regioselective Silylation of Cyclodextrins—Yield and Selectivity Versus Chlorosilanes and Alternative TMS Donors

2-(Trimethylsilyl)acetamide enables regioselective silylation of α- and β-cyclodextrins to exclusively yield per-2,6-O-trimethylsilyl derivatives with high yield [1]. In contrast, the more commonly employed silylation of β-cyclodextrin using tert-butyldimethylsilyl chloride (TBDMS-Cl) or trimethylsilyl chloride (TMS-Cl) in analogous reaction conditions produces complex mixtures of multiple regioisomers, necessitating chromatographic separation and reducing isolated yields [1]. No selectivity was observed when alternative procedures were applied to β-cyclodextrin using other TMS donors [1].

Cyclodextrin regioselectivity
Head-to-head
Exclusive per-2,6-O-TMS derivative reported
Single defined product vs Complex regioisomer mixtures
Supports regioselective silylation workflow for chiral stationary phase synthesis
TBDMS-Cl / TMS-Cl produce mixtures requiring chromatographic separation
Cyclodextrin modification Regioselective silylation Chiral stationary phase synthesis

Evidence Item 2: Neutral Byproduct Profile—Acetamide Versus Acidic/Inhibitory Byproducts of BSA, BSTFA, and MSTFA

2-(Trimethylsilyl)acetamide releases only acetamide as a reaction byproduct during silylation, which is neutral and chemically benign [1]. In contrast, MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) generates 2,2,2-trifluoro-N-methylacetamide as a side product, which has been experimentally shown to inhibit catalytic acetalization reactions [2]. BSA and BSTFA produce more complex byproduct mixtures, and BSA is noted to be extremely moisture-sensitive, rapidly hydrolyzing to form trimethylsilylacetamide and acetamide contaminants even upon brief exposure to ambient air [3].

Byproduct compatibility
Cross-study comparable
Acetamide: neutral, non-inhibitory in catalytic sequences
Non-inhibitory vs MSTFA byproduct inhibits acetalization
Supports multi-step synthesis with acid-sensitive catalysts or transition metal complexes
BSA moisture sensitivity may introduce unintended acetamide contaminants
Byproduct compatibility Acid-sensitive substrates Catalytic reaction compatibility

Evidence Item 3: Allyl Group Scavenger Efficiency and Fmoc Compatibility in Palladium-Catalyzed Deprotection Sequences

2-(Trimethylsilyl)acetamide (TMS acetamide) has been systematically evaluated as an allyl group scavenger in palladium-catalyzed allylic deprotection reactions, demonstrating compatibility with the widely used Fluorenylmethyloxycarbonyl (Fmoc) protecting group . This dual functionality is not a universal characteristic of all TMS donors; many alternative silylating or scavenging reagents either fail to efficiently capture the allyl fragment or cause premature Fmoc cleavage under reaction conditions. The specific study cited on Sigma-Aldrich's product specification confirms this utility , and the compound's role as an allyl group acceptor in transacylation of allyl carbamates has been documented in primary literature .

Allyl scavenger with Fmoc orthogonality
Source review
Effective allyl group scavenger; reported Fmoc compatibility
Fmoc-compatible scavenging vs Alternative scavengers may cleave Fmoc
Supports orthogonal deprotection workflow review in peptide synthesis
Data to verify for specific peptide sequences and conditions
Allyl deprotection Fmoc solid-phase peptide synthesis Palladium catalysis

Evidence-Backed Application Scenarios Where 2-(Trimethylsilyl)acetamide Delivers Measurable Procurement Advantage


Synthesis of Per-2,6-O-Trimethylsilyl Cyclodextrin Derivatives for Chiral Stationary Phases

When preparing cyclodextrin-based chiral selectors for chromatographic stationary phases, 2-(trimethylsilyl)acetamide is the preferred reagent due to its demonstrated ability to yield exclusively per-2,6-O-TMS derivatives in a single step without producing regioisomeric mixtures that would otherwise require labor-intensive chromatographic purification [1]. Alternative reagents such as TBDMS-Cl or TMS-Cl produce complex mixtures, reducing isolated yield and increasing purification cost. Procurement of this reagent is therefore justified when synthetic efficiency and product homogeneity are critical quality parameters.

Multi-Step Synthesis Involving Acid- or Base-Sensitive Intermediates or Transition Metal Catalysts

In synthetic sequences where downstream steps are catalyzed by acid-sensitive transition metal complexes (e.g., TMSOTf, palladium catalysts) or involve base-labile protecting groups, 2-(trimethylsilyl)acetamide offers a distinct advantage over MSTFA and BSA. The neutral acetamide byproduct does not inhibit catalysis, whereas MSTFA-derived 2,2,2-trifluoro-N-methylacetamide has been shown to quench acetalization catalysis [2]. Similarly, BSA's susceptibility to rapid hydrolysis upon moisture exposure introduces acetamide and trimethylsilylacetamide contaminants that can alter reaction stoichiometry and necessitate additional drying or purification steps [3]. Procurement of 2-(trimethylsilyl)acetamide minimizes these variables and improves reaction robustness in sensitive multi-step protocols.

Preparation of the Antibacterial Agent Cefdinir (Pharmaceutical Intermediate)

2-(Trimethylsilyl)acetamide is a documented silylating agent in the industrial synthesis of Cefdinir, a third-generation cephalosporin antibiotic . Its use in this established pharmaceutical manufacturing route underscores its reliability, scalability, and compatibility with the stringent purity and reproducibility requirements of cGMP production environments. For contract research organizations and pharmaceutical development groups seeking a validated reagent for cephalosporin intermediate silylation, 2-(trimethylsilyl)acetamide represents a lower-risk procurement choice with established precedence in the literature and patent landscape [4].

Orthogonal Protecting Group Strategies in Peptide Synthesis Requiring Allyl Scavenging with Fmoc Compatibility

In solid-phase peptide synthesis or solution-phase peptide chemistry where orthogonal protection schemes employ both Fmoc and allyl-based protecting groups, 2-(trimethylsilyl)acetamide serves a dual role. It functions as a mild silylating agent and as an efficient allyl group scavenger in palladium-catalyzed deprotections while leaving the Fmoc group fully intact . This orthogonality is not guaranteed with all nucleophilic scavengers, some of which cause premature Fmoc cleavage. Laboratories performing orthogonal deprotection sequences can streamline their reagent inventory and reduce the risk of unintended deprotection by standardizing on 2-(trimethylsilyl)acetamide for allyl scavenging applications .

Application
Selection Property
Validation Focus
Chiral stationary phase synthesis
Regioselective silylation profile
Per-2,6-O-TMS derivative homogeneity and yield
Multi-step acid- or catalyst-sensitive synthesis
Neutral byproduct compatibility
Catalytic inhibition screening and reaction robustness
Cephalosporin intermediate preparation
Reported-use context in pharmaceutical synthesis
Process reproducibility and purity endpoint review
Orthogonal peptide deprotection sequences
Fmoc-compatible allyl scavenging
Allyl capture efficiency without Fmoc cleavage

Technical Documentation Hub

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